REACTION_CXSMILES
|
Cl.Cl.[F:3][C:4]1[C:5]([NH:10][CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1.[OH-].[Na+]>CCOCC>[F:3][C:4]1[C:5]([NH:10][CH3:11])=[N:6][CH:7]=[CH:8][CH:9]=1 |f:0.1.2,3.4|
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
|
Details
|
The aqueous layer (pH approx. 8) was extracted with DCM (4×20 mL)
|
Type
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EXTRACTION
|
Details
|
extracted with DCM (2×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (2×Na2SO4)
|
Type
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CONCENTRATION
|
Details
|
concentrated under rotary evaporation at <30° C.
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Name
|
|
Type
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product
|
Smiles
|
FC=1C(=NC=CC1)NC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 780 mg | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |